molecular formula C10H7ClN2O2 B11884117 3-Amino-6-chloroquinoline-2-carboxylic acid

3-Amino-6-chloroquinoline-2-carboxylic acid

Cat. No.: B11884117
M. Wt: 222.63 g/mol
InChI Key: AEMVHAIBYZFQHF-UHFFFAOYSA-N
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Description

3-Amino-6-chloroquinoline-2-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C10H7ClN2O2. It is a derivative of quinoline, which is known for its wide range of applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of an amino group at the 3-position, a chlorine atom at the 6-position, and a carboxylic acid group at the 2-position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-chloroquinoline-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination of 2-aminobenzoic acid followed by cyclization to form the quinoline ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-chloroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorine atom can be reduced to form dechlorinated products.

    Substitution: The amino and chlorine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroquinoline derivatives, dechlorinated quinoline compounds, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-6-chloroquinoline-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-6-chloroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and chlorine groups play a crucial role in binding to enzymes and receptors, thereby modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Aminoquinoline-2-carboxylic acid: Lacks the chlorine atom at the 6-position.

    6-Chloroquinoline-2-carboxylic acid: Lacks the amino group at the 3-position.

    2-Amino-6-chloroquinoline: Lacks the carboxylic acid group at the 2-position.

Uniqueness

3-Amino-6-chloroquinoline-2-carboxylic acid is unique due to the presence of all three functional groups (amino, chlorine, and carboxylic acid) on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-amino-6-chloroquinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-6-1-2-8-5(3-6)4-7(12)9(13-8)10(14)15/h1-4H,12H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMVHAIBYZFQHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1Cl)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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